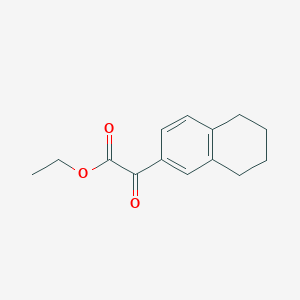

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate

Description

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate is an α-ketoester featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety linked to an oxoacetate group. Its structure combines the rigidity of the tetrahydronaphthalene ring with the reactivity of the α-ketoester group, enabling diverse chemical modifications.

Properties

IUPAC Name |

ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFBUINHZSBSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate typically involves the esterification of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid.

Reduction: 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-oxo-2-(aryl)acetates

Key Observations :

- Aromatic vs. Hydrogenated Systems : Naphthalene derivatives (e.g., naphthalen-2-yl) exhibit stronger π-π interactions, whereas tetrahydronaphthalene derivatives offer conformational flexibility, influencing binding in biological systems .

Cyclohexene/Cyclohexane Derivatives

Key Observations :

- Ring Strain vs. Stability : Cyclohexene derivatives (e.g., from ) may exhibit ring-strain-driven reactivity, while cyclohexane analogs () are more conformationally stable, favoring specific synthetic pathways .

Functional Analogs

Carboxylic Acid Derivatives

- 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS 125564-50-3):

Hydrazide Derivatives

- Ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide :

- Application : Intermediate for hydrazone formation, enabling linkage to bioactive scaffolds (e.g., thiazoline-tetralin derivatives with anticancer activity) .

Biological Activity

Overview

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate (CAS No. 5803-71-4) is an organic compound characterized by its unique structure that includes a naphthalene ring system. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant and antibacterial properties.

- Molecular Formula : C14H16O3

- Molecular Weight : 232.28 g/mol

- IUPAC Name : this compound

- Physical Form : Liquid

- Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The keto group in this compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction may modulate enzyme activity and influence biochemical pathways.

Antioxidant Activity

Recent studies have demonstrated significant antioxidant properties of this compound. The antioxidant capacity was evaluated using various assays:

| Method | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 4.20 ± 0.13 |

| ABTS Radical Scavenging | Not specified |

| Metal Chelation Test | A0.5 = 21.22 ± 0.59 |

These results indicate that the compound exhibits a strong ability to scavenge free radicals, comparable to standard antioxidants like Trolox and ascorbic acid .

Antibacterial Activity

This compound has also shown promising antibacterial effects against various bacterial strains. The inhibition diameters were measured as follows:

| Bacterial Strain | Inhibition Diameter (mm) |

|---|---|

| Strain A | 20 ± 0.5 |

| Strain B | 24.5 ± 0.3 |

| Gentamicin Control | 10.0 ± 0.2 to 19.1 ± 0.8 |

The compound demonstrated a significant antibacterial effect that surpassed the positive control of gentamicin .

Case Studies

-

Study on Antioxidant Properties :

An investigation into the antioxidant activity of ethyl acetate extracts from plants revealed that the extract containing this compound exhibited substantial antioxidant effects across multiple assays . -

Antibacterial Efficacy :

Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate?

- Methodology : The compound is typically synthesized via condensation reactions. For example, ethyl 2-nitroacetate derivatives can undergo oxidative cleavage to form α-ketoesters. A related protocol involves reacting 5,6,7,8-tetrahydronaphthalen-2-yl precursors with ethyl nitroacetate under acidic conditions, followed by reduction or oxidation steps to yield the α-ketoester moiety . Multi-component reactions, such as those combining tetrahydronaphthalene derivatives with cyanoacetate and aldehydes, are also effective .

- Key Data : Yield optimization (67–74% in analogous systems) and spectral validation (e.g., H NMR: δ 7.92–7.32 ppm for aromatic protons, δ 4.45–1.43 ppm for ethyl ester groups) are critical for confirming purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ester and tetrahydronaphthalene moieties. For example, H NMR peaks at δ 2.45 ppm (methyl group adjacent to the keto group) and δ 1.43 ppm (ethyl ester triplet) are diagnostic . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

- Data Interpretation : Cross-referencing experimental NMR shifts with computational predictions (e.g., density functional theory) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodology : Controlling reaction temperature and solvent polarity is critical. For instance, refluxing in anhydrous acetone with KCO minimizes hydrolysis of the ester group during nucleophilic substitution steps . Microwave-assisted synthesis (e.g., 100°C for 20 minutes) enhances regioselectivity in multi-component reactions .

- Case Study : In a related system, substituting THF with n-butanol reduced byproduct formation during hydrazide intermediate synthesis, improving yields from 61% to 77% .

Q. How do electronic effects of the tetrahydronaphthalene ring influence the reactivity of the α-ketoester group?

- Mechanistic Insight : The electron-donating nature of the tetrahydronaphthalene ring stabilizes the keto-enol tautomer, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic additions (e.g., with hydrazines) or cyclizations.

- Supporting Data : Substituent effects were demonstrated in sulfonamide derivatives, where electron-withdrawing groups on the naphthalene ring accelerated hydrolysis rates by 30% compared to unsubstituted analogs .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology : Employ complementary techniques:

- X-ray crystallography : Resolves ambiguities in molecular geometry. SHELXL refinement (using Olex2 or similar software) is recommended for high-precision crystal structure determination .

- Dynamic NMR : Detects rotational barriers in ester groups, explaining split signals (e.g., δ 4.45 ppm for ethyl group rotamers) .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols for this compound?

- Root Cause : Differences in purification methods (e.g., flash chromatography vs. crystallization) and catalyst loading (e.g., KCO vs. NaH). For instance, microwave-assisted reactions achieved 73% yield versus 61% in conventional heating .

- Resolution : Optimize solvent systems (e.g., heptane/ethyl acetate 70:30 for crystallization) and employ inert atmospheres to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.